molecular formula C12H19N3O6 B14194225 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine CAS No. 918444-85-6

2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine

Cat. No.: B14194225
CAS No.: 918444-85-6
M. Wt: 301.30 g/mol
InChI Key: GITXEPHEKWFOEZ-UHFFFAOYSA-N
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Description

2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine is an organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butoxyethoxy, dimethoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxypyrimidine.

    Substitution: The tert-butoxyethoxy group is introduced via nucleophilic substitution reactions, often using tert-butyl alcohol and ethylene oxide in the presence of a base such as sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The tert-butoxyethoxy group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, tert-butyl alcohol, ethylene oxide.

    Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

    Reduction: 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-aminopyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Hydrolysis: 2-(2-Hydroxyethoxy)-4,6-dimethoxy-5-nitropyrimidine.

Scientific Research Applications

2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
  • 2-(2-Ethoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
  • 2-(2-Methoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine

Uniqueness

2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine is unique due to the presence of the tert-butoxyethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

CAS No.

918444-85-6

Molecular Formula

C12H19N3O6

Molecular Weight

301.30 g/mol

IUPAC Name

4,6-dimethoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-5-nitropyrimidine

InChI

InChI=1S/C12H19N3O6/c1-12(2,3)21-7-6-20-11-13-9(18-4)8(15(16)17)10(14-11)19-5/h6-7H2,1-5H3

InChI Key

GITXEPHEKWFOEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOC1=NC(=C(C(=N1)OC)[N+](=O)[O-])OC

Origin of Product

United States

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